

Technical Guide: Synthesis and Characterization of Iso-propyl Ferulate

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Compound of Interest

Compound Name: *Iso-propyl Ferulic acid*

CAS No.: 59831-94-6

Cat. No.: B1587874

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Executive Summary

Iso-propyl Ferulate (IPF) represents a strategic lipophilic modification of ferulic acid (4-hydroxy-3-methoxycinnamic acid). While ferulic acid is a potent antioxidant with established radical-scavenging capabilities, its application in topical and lipid-based drug delivery systems is often limited by its hydrophilicity ($\log P \sim 1.5$).

Esterification with isopropanol significantly enhances membrane permeability and bioavailability while retaining the core phenolic antioxidant pharmacophore. This guide outlines the two primary synthesis routes—biocatalytic (green) and acid-catalyzed (classical)—and provides a rigorous characterization framework for validation.

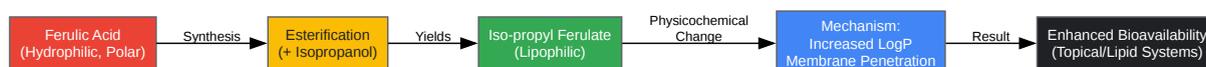
Part 1: Chemical Rationale & Structure-Activity Relationship

The synthesis of IPF is driven by the need to alter the physicochemical properties of the parent molecule without disrupting its electronic conjugation.

- **Lipophilicity:** The isopropyl group increases the partition coefficient ($\log P$), facilitating passive diffusion across the stratum corneum and cell membranes.
- **Stability:** Steric hindrance provided by the branched isopropyl group offers slightly higher resistance to non-enzymatic hydrolysis compared to methyl or ethyl esters.

- **Bioactivity:** The retention of the trans- α,β -unsaturated carbonyl system ensures the molecule remains an effective Michael acceptor, crucial for activating the Nrf2 pathway (cellular antioxidant response).

DOT Diagram: Structure-Activity Logic



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Figure 1: The strategic modification of ferulic acid to isopropyl ferulate to enhance bioavailability.

Part 2: Synthesis Protocols

Two distinct methodologies are presented. The Enzymatic Route is recommended for high-value pharmaceutical applications due to mild conditions and ease of purification. The Chemical Route is suitable for large-scale industrial synthesis where energy costs are less critical than catalyst cost.

Method A: Enzymatic Synthesis (Preferred - Green Chemistry)

Catalyst: *Candida antarctica* Lipase B (CALB), immobilized (e.g., Novozym 435). Principle: Transesterification in non-aqueous media to shift equilibrium toward synthesis.

Protocol Steps:

- **Preparation:** Dissolve Ferulic Acid (10 mmol) in n-heptane or toluene (50 mL). Note: Co-solvent (DMSO <5%) may be added if solubility is limiting, but it reduces enzyme activity.
- **Substrate Addition:** Add Isopropanol (30 mmol, 3 equiv). Excess alcohol drives the equilibrium.
- **Catalyst Addition:** Add immobilized CALB (10-20% w/w relative to substrate).

- Incubation: Incubate at 55°C in an orbital shaker (200 rpm) for 24–48 hours.
 - Critical Control: Add molecular sieves (3Å or 4Å) to the reaction vessel to scavenge water byproduct, preventing hydrolysis.
- Filtration: Filter off the immobilized enzyme (reusable).
- Purification: Evaporate solvent under reduced pressure. Recrystallize the residue from hexane/ethyl acetate.^[1]

Method B: Acid-Catalyzed Fischer Esterification (Classical)

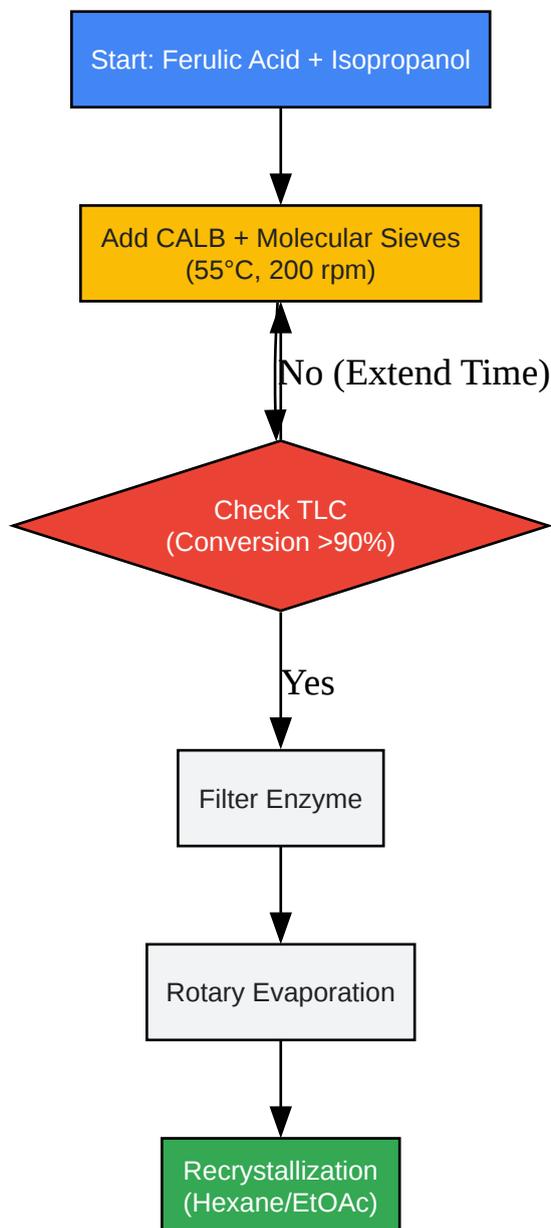
Catalyst: Concentrated Sulfuric Acid (

). Principle: Acid-catalyzed nucleophilic acyl substitution under reflux.

Protocol Steps:

- Setup: Equip a round-bottom flask with a Dean-Stark trap (optional) and reflux condenser.
- Reaction Mix: Combine Ferulic Acid (50 mmol) and Isopropanol (150 mL). Add conc. (1 mL) dropwise.
- Reflux: Heat to reflux (~82°C) for 6–8 hours.
 - Endpoint: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
- Neutralization: Cool to room temperature. Neutralize with saturated solution until pH ~7.
- Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
- Drying: Dry combined organic layers over anhydrous .
- Isolation: Concentrate in vacuo to yield crude solid. Recrystallize from ethanol/water.

DOT Diagram: Synthesis Workflow (Enzymatic)



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Figure 2: Workflow for the lipase-catalyzed synthesis of isopropyl ferulate.

Part 3: Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral data must be verified. The presence of the isopropyl septet and the retention of the trans-alkene coupling constants are the key validity markers.

Spectroscopic Data Table

Technique	Parameter	Expected Value / Signal	Structural Assignment
1H NMR	(ppm)	1.31 (d, J=6.2 Hz, 6H)	Isopropyl Methyls ()
(400 MHz,)	3.92 (s, 3H)	Methoxy group ()	
5.14 (sept, J=6.2 Hz, 1H)	Isopropyl Methine ()		
5.90 (s, 1H)	Phenolic		
6.28 (d, J=15.9 Hz, 1H)	Alkene -proton (trans)		
6.91 (d, J=8.1 Hz, 1H)	Aromatic ring (C5-H)		
7.05 (d, J=1.8 Hz, 1H)	Aromatic ring (C2-H)		
7.08 (dd, J=8.1, 1.8 Hz, 1H)	Aromatic ring (C6-H)		
7.60 (d, J=15.9 Hz, 1H)	Alkene -proton (trans)		
FTIR	()	3350-3400 (broad)	Phenolic O-H stretch
1705-1715 (sharp)	Ester C=O stretch (conjugated)		
1630	Alkene C=C stretch		
1270	C-O-C asymmetric stretch		

MS	m/z	236.1	Molecular Ion ()
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Physical Properties[2][3][4][5]

- Appearance: White to off-white crystalline powder.
- Melting Point: 58–62°C (Note: Purity dependent; lower than ethyl ferulate).
- Solubility: Soluble in Ethanol, DMSO, Ethyl Acetate.[2] Insoluble in Water.

Part 4: Stability & Applications[2][3]

Stability Profile

Isopropyl ferulate exhibits enhanced stability in lipid formulations compared to ferulic acid. However, as an antioxidant, it is susceptible to oxidation upon prolonged exposure to light and air.

- Storage: Store at -20°C in amber vials under inert atmosphere (or Ar).
- Formulation: Compatible with non-ionic surfactants and liposomal carriers.

Applications in Drug Development

- Topical Photoprotection: The extended conjugation allows UV absorption (280–320 nm). The lipophilic ester penetrates the stratum corneum to neutralize ROS generated by UV exposure.
- Cosmeceuticals: Used as a stabilizing agent for Vitamin C and E formulations, preventing their oxidation while providing synergistic anti-aging benefits.
- Antimicrobial Agents: Shows efficacy against Gram-positive bacteria due to membrane disruption capabilities facilitated by the isopropyl tail.

References

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